molecular formula C14H18ClNO3S B2576944 (3-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797086-81-7

(3-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2576944
M. Wt: 315.81
InChI Key: BHPUJDXMVOKZNR-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as AZD 5718, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of azetidine derivatives and has been found to exhibit interesting biological properties. In

Scientific Research Applications

Catalytic Asymmetric Synthesis

Azetidinone derivatives have been evaluated for their utility in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates potential as a catalyst in the asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).

Antimicrobial and Anticancer Agents

Compounds with azetidinone structures have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, novel pyrazole derivatives incorporating azetidinone and pyrazolo[4,3-d]-pyrimidine derivatives showed promising antimicrobial and anticancer properties, with some compounds exhibiting higher activity than reference drugs (Hafez et al., 2016).

Synthesis of Heterocyclic Compounds

Azetidinone derivatives have also been used in the synthesis of various heterocyclic compounds with potential pharmacological applications. For example, microwave-assisted synthesis has been employed to rapidly and efficiently produce nitrogen and sulfur-containing heterocyclic compounds, demonstrating the versatility of azetidinone derivatives in synthetic chemistry (Mistry & Desai, 2006).

Antioxidant Activity

Azetidinone derivatives have been synthesized and assessed for their antioxidant activity. A study on thiazole analogues possessing urea, thiourea, and selenourea functionality revealed potent antioxidant activity, highlighting the potential of azetidinone derivatives in developing new antioxidant agents (Reddy et al., 2015).

properties

IUPAC Name

(3-chlorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-10(2)9-20(18,19)13-7-16(8-13)14(17)11-4-3-5-12(15)6-11/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPUJDXMVOKZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

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